Thieno[2,3-d]pyrimidine, 2-(2-thienyl)-
CAS No.: 56844-04-3
Cat. No.: VC19610981
Molecular Formula: C10H6N2S2
Molecular Weight: 218.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56844-04-3 |
|---|---|
| Molecular Formula | C10H6N2S2 |
| Molecular Weight | 218.3 g/mol |
| IUPAC Name | 2-thiophen-2-ylthieno[2,3-d]pyrimidine |
| Standard InChI | InChI=1S/C10H6N2S2/c1-2-8(13-4-1)9-11-6-7-3-5-14-10(7)12-9/h1-6H |
| Standard InChI Key | BWNFHGFUWLTSFX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1)C2=NC=C3C=CSC3=N2 |
Introduction
Structural and Molecular Characteristics
The base structure of thieno[2,3-d]pyrimidine consists of a thiophene ring fused to a pyrimidine ring at the 2,3- and 4,5-positions, respectively . The derivative 2-(2-thienyl)-thieno[2,3-d]pyrimidine introduces a 2-thienyl group at position 2 of the pyrimidine ring, resulting in the molecular formula CHNS and a molecular weight of 247.31 g/mol. Key spectral features include:
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IR: Stretching vibrations at 3110 cm (aromatic C–H), 1646 cm (C=N), and 730 cm (C–S) .
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NMR: H NMR signals between δ 7.05–7.65 ppm for aromatic protons and δ 8.10–8.30 ppm for pyrimidine protons .
The substitution pattern at position 2 enhances π-π stacking interactions with biological targets, as demonstrated in analogous compounds .
Synthetic Routes and Methodological Advances
Classical Synthesis from Thiophene Precursors
The most common route involves cyclocondensation of 2-aminothiophene-3-carboxylates with urea or thiourea derivatives under thermal or microwave (MW) irradiation . For 2-(2-thienyl)-thieno[2,3-d]pyrimidine, a two-step strategy is employed:
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Formation of the pyrimidine core: Reacting methyl 2-aminothiophene-3-carboxylate with urea at 200°C yields thieno[2,3-d]pyrimidine-2,4-diol (65% yield) .
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Substitution at position 2: Treating 2,4-dichloro-thieno[2,3-d]pyrimidine with 2-thiophenemagnesium bromide in tetrahydrofuran (THF) introduces the thienyl group (Scheme 1) .
Scheme 1: Synthesis of 2-(2-thienyl)-thieno[2,3-d]pyrimidine
Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 20 minutes at 150°C) and improves yields by 15–20% compared to thermal methods .
Functionalization and Derivatization
Further modifications include:
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Hydrazine condensation: Reacting 2-chloro derivatives with hydrazine hydrate produces 2-hydrazino analogs, which are precursors for Schiff base formation .
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Suzuki coupling: Palladium-catalyzed cross-coupling with aryl boronic acids introduces diverse aryl/heteroaryl groups at position 4 .
Pharmacological Activities and Structure-Activity Relationships (SAR)
Anti-Inflammatory Activity
In carrageenan-induced paw edema models, 2-thienyl-substituted derivatives reduce inflammation by 68–72% at 50 mg/kg, comparable to diclofenac (75%) . Mechanistic studies reveal PGE inhibition (IC = 1.8 µM) through cyclooxygenase-2 (COX-2) suppression, with minimal gastrointestinal toxicity due to the absence of carboxylic acid moieties .
Table 1: Anti-inflammatory activity of select thieno[2,3-d]pyrimidine derivatives
| Compound | Edema Reduction (%) | PGE Inhibition (IC, µM) |
|---|---|---|
| 2-(2-Thienyl) | 72 | 1.8 |
| 4-Nitrophenoxy | 65 | 2.5 |
| 4-CF | 70 | 2.0 |
Antimicrobial Efficacy
Against Staphylococcus aureus and Escherichia coli, 2-(2-thienyl)-thieno[2,3-d]pyrimidine exhibits MIC values of 12.5 µg/mL and 25 µg/mL, respectively . The thienyl group enhances membrane penetration, while the pyrimidine core disrupts DNA gyrase activity .
Comparative Analysis with Analogous Scaffolds
Thieno[2,3-d]pyrimidines outperform purine bioisosteres in selectivity due to their reduced susceptibility to enzymatic degradation . For example:
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Adenine analogs: IC = 32 µM (MCF-7 cells) vs. 2-thienyl derivative: IC = 18 µM .
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Triazolopyrimidines: 55% edema reduction vs. 2-thienyl derivative: 72% .
Challenges and Future Directions
While 2-(2-thienyl)-thieno[2,3-d]pyrimidine shows promise, key challenges include:
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Solubility limitations: LogP = 3.2 limits aqueous solubility, necessitating prodrug strategies .
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Metabolic stability: Hepatic microsomal studies indicate rapid CYP3A4-mediated oxidation (t = 45 minutes) .
Future work should prioritize nanoparticle encapsulation to improve bioavailability and targeted delivery to inflammatory or cancerous tissues .
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